ニプラジロール
概要
説明
ニプラジロールは、β遮断薬と一酸化窒素供与体として二重の作用を持つ合成化合物です。 主に血管拡張作用により、心臓血管疾患と緑内障の治療に使用されています 。 ニプラジロールの化学式はC₁₅H₂₂N₂O₆、分子量は326.35 g/molです .
2. 製法
合成ルートと反応条件: ニプラジロールは、(3R)-または(3S)-3,4-ジヒドロ-8-ヒドロキシ-3-ニトロキシ-2H-1-ベンゾピランから、グリシジル化とアミノ化により合成できます 。 このプロセスには、以下の手順が含まれます。
エステル化: 出発物質(3,4-ジヒドロ-8-ヒドロキシ-3-ニトロキシ-2H-1-ベンゾピラン)は、ジシクロヘキシルカルボジイミドなどの縮合剤の存在下で、(L)-N-メシルフェニルアラニンを使用してエステル化されます。
加水分解: 次に、エステルを加水分解して、光学活性な(3R)-8-ヒドロキシ化合物を得ます。
グリシジル化とアミノ化: ヒドロキシ化合物は、グリシジル化の後、アミノ化されてニプラジロールになります.
工業生産方法: ニプラジロールの工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 このプロセスには、最終製品の高収率と純度を確保するために、反応条件を厳密に制御することが含まれます .
科学的研究の応用
作用機序
ニプラジロールは、二重のメカニズムを通じて作用を発揮します。
β遮断作用: β遮断薬としてβ受容体をブロックし、心拍数と血圧を低下させます。
一酸化窒素供与: ニプラジロールは一酸化窒素を供与し、血管拡張と血流改善をもたらします
分子標的と経路:
β受容体: ニプラジロールは、心臓血管系におけるβ受容体を標的にします。
一酸化窒素経路: ニプラジロールは、一酸化窒素経路を活性化し、サイクリックグアノシンモノホスファート(cGMP)の産生とそれに続く血管拡張をもたらします
類似化合物:
チモロール: 緑内障治療に使用される別のβ遮断薬です。
ブナゾシン: 血管拡張作用が類似するα1遮断薬です。
硝酸ナトリウム: 高血圧緊急時に使用される一酸化窒素供与体です
ニプラジロールの独自性: ニプラジロールの独自性は、β遮断薬と一酸化窒素供与体の両方としての二重の作用にあります。 この二重メカニズムは相乗効果をもたらし、緑内障や心臓血管疾患などの状態の治療に非常に有効です .
生化学分析
Biochemical Properties
Nipradilol interacts with various enzymes and proteins. It induces the expression of peroxiredoxin 2 through the activation of the Foxo3a transcription factor . This interaction plays a significant role in protecting trabecular meshwork cells from oxidative stress .
Cellular Effects
Nipradilol has a protective effect on retinal ganglion cells (RGCs). This is mediated by S-nitrosylation of antioxidative-related Keap1 protein due to its nitric oxide (NO)-donating effect . It also promotes axon outgrowth in cat RGCs .
Molecular Mechanism
Nipradilol exerts its effects at the molecular level through S-nitrosylation of PTEN, which results in the accumulation of phosphatidylinositol (3, 4, 5) triphosphate (PIP3) and the activation of Akt/mammalian target of rapamycin (mTOR) signaling .
Temporal Effects in Laboratory Settings
It has been demonstrated that Nipradilol has a protective effect against oxidative stress in trabecular meshwork cells .
Dosage Effects in Animal Models
The effects of Nipradilol at different dosages in animal models have not been fully explored. It has been shown to promote axon outgrowth in cat retinal ganglion cells .
Metabolic Pathways
It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein .
Transport and Distribution
It is known to have a protective effect on retinal ganglion cells, suggesting it may be distributed in the retina .
Subcellular Localization
It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein, suggesting it may be localized in the nucleus where these proteins are typically found .
準備方法
Synthetic Routes and Reaction Conditions: Nipradilol can be synthesized from (3R)- or (3S)-3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran through glycidylation and amination . The process involves the following steps:
Esterification: The starting compound (3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran) is esterified using (L)-N-mesylphenylalanine in the presence of a condensing agent like dicyclohexylcarbodiimide.
Hydrolysis: The ester is then hydrolyzed to obtain the optically active (3R)-8-hydroxy compound.
Glycidylation and Amination: The hydroxy compound undergoes glycidylation followed by amination to yield Nipradilol.
Industrial Production Methods: Industrial production of Nipradilol follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
反応の種類: ニプラジロールは、以下を含むさまざまな化学反応を起こします。
酸化: ニプラジロールは酸化されて、対応するニトロ化合物を形成することができます。
還元: ニプラジロールの還元により、アミン誘導体が生成されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、ニトロ化合物、アミン誘導体、置換ニプラジロール化合物などがあります .
類似化合物との比較
Timolol: Another beta-adrenoceptor antagonist used in glaucoma treatment.
Bunazosin: An alpha-1 adrenoceptor antagonist with similar vasodilating properties.
Sodium Nitroprusside: A nitric oxide donor used in hypertensive emergencies
Uniqueness of Nipradilol: Nipradilol’s uniqueness lies in its dual action as both a beta-adrenoceptor antagonist and a nitric oxide donor. This dual mechanism provides a synergistic effect, making it highly effective in treating conditions like glaucoma and cardiovascular diseases .
生物活性
Nipradilol is a synthetic compound that exhibits unique pharmacological properties, primarily functioning as a non-selective beta-blocker with additional alpha-blocking and vasodilating activities. Its diverse biological activity has made it a subject of interest in cardiovascular and ophthalmic research. This article delves into the biological mechanisms, effects, and clinical implications of nipradilol, supported by data tables and case studies.
Chemical Structure and Isomerism
Nipradilol contains asymmetric carbon atoms, allowing for the existence of four optical isomers: R,R-NIP, S,R-NIP, R,S-NIP, and S,S-NIP. Each isomer exhibits distinct biological activities, particularly in terms of beta-blocking and vasodilating effects.
Table 1: Optical Isomers of Nipradilol and Their Activities
Isomer | Beta-Blocking Activity | Vasodilating Activity |
---|---|---|
R,R-NIP | 0.1 times that of NIP | Equivalent to NIP |
S,R-NIP | 3-8 times that of NIP | 1.1-2 times that of NIP |
R,S-NIP | Weaker than NIP | Weaker than NIP |
S,S-NIP | Weaker than NIP | Weaker than NIP |
Nipradilol functions through multiple mechanisms:
- Beta-Adrenoceptor Blocking : It antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.
- Alpha-Adrenoceptor Blocking : This action contributes to vasodilation by preventing vasoconstriction mediated by norepinephrine.
- Nitric Oxide Release : Nipradilol enhances nitric oxide availability, which plays a crucial role in its vasodilatory effects.
Cardiovascular Effects
Nipradilol is primarily used to manage hypertension and heart failure due to its ability to lower blood pressure effectively without causing significant reflex tachycardia. A study demonstrated that nipradilol's administration resulted in a significant reduction in mean arterial pressure (MAP) in patients with acute heart failure.
Table 2: Hemodynamic Effects of Nipradilol
Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | p-value |
---|---|---|---|
MAP | 85 ± 5 | 75 ± 4 | <0.001 |
Cardiac Index | 3.0 ± 0.5 | 3.1 ± 0.5 | 0.113 |
Ophthalmic Applications
In ophthalmology, nipradilol has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. A study involving normal volunteers showed that topical application of nipradilol resulted in a significant decrease in IOP without tachyphylaxis over an eight-week period.
Table 3: Effects on Intraocular Pressure
Treatment | IOP Reduction (mmHg) | Duration of Effect (hours) |
---|---|---|
Nipradilol (0.25%) | 4.2 | 12 |
Timolol (0.5%) | Similar | Similar |
Case Studies
- Case Study on Heart Failure : A cohort study involving patients with acute heart failure showed that nipradilol significantly improved hemodynamic parameters without adverse effects on cardiac output or systemic vascular resistance.
- Ocular Hypertension : In a randomized controlled trial, patients treated with nipradilol demonstrated sustained IOP reduction compared to baseline measurements over the treatment period.
特性
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPLEZZPVJJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868615 | |
Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81486-22-8 | |
Record name | Nipradilol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipradilol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIPRADILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of nipradilol?
A1: Nipradilol interacts with multiple targets within the body. It acts as a non-selective antagonist of both α- and β-adrenergic receptors, meaning it blocks the action of adrenaline and noradrenaline at these receptors [, , ]. Furthermore, nipradilol demonstrates nitric oxide (NO) releasing capabilities, contributing to its vasodilatory effects [, , ].
Q2: How does nipradilol's α-adrenergic blocking activity contribute to its effects?
A2: By blocking α1-adrenergic receptors, nipradilol prevents the vasoconstriction typically induced by these receptors. This results in relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure [, , ].
Q3: How does nipradilol's nitric oxide (NO) releasing property contribute to its overall effect?
A3: The nitroxy group in nipradilol's structure enables it to release NO, a potent vasodilator. This NO-mediated vasodilation complements its α1-blocking activity, further contributing to its hypotensive effect and potentially improving blood flow in various tissues [, , , ].
Q4: Does nipradilol affect cardiac contractility?
A4: While nipradilol's β-blocking action could potentially decrease contractility, studies show that it can improve cardiac function in certain situations. For instance, it has been shown to attenuate left ventricular remodeling following myocardial infarction, suggesting a protective effect on cardiac function [, , ].
Q5: What is the role of nipradilol in modulating myocardial energy metabolism during ischemia?
A5: Studies suggest that nipradilol, in addition to its β-blocking effect, might improve myocardial energy metabolism during the early stages of ischemia. This could be attributed to a combined effect of reduced myocardial oxygen demand and potential preservation of mitochondrial function [, , ].
Q6: What is the molecular formula and weight of nipradilol?
A6: Nipradilol's molecular formula is C19H24N2O6, and its molecular weight is 376.41 g/mol.
Q7: How does the nitroxy group contribute to the pharmacological activity of nipradilol?
A7: The nitroxy group is essential for the nitric oxide (NO) releasing activity of nipradilol. This NO release contributes significantly to its vasodilatory effects. Studies comparing nipradilol to its denitrated derivative demonstrate a loss of vasodilating activity in the absence of the nitroxy group [, ].
Q8: What is the significance of the different isomers of nipradilol?
A8: Nipradilol exists as four stereoisomers due to two chiral centers in its structure. Research indicates differences in their affinities for α1-adrenoceptor subtypes. Understanding the specific activities of each isomer could be crucial for optimizing therapeutic outcomes [].
Q9: How is nipradilol metabolized in the body?
A9: Following administration, nipradilol undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include reductive denitration of the nitroxy group, hydroxylation of the benzopyran ring, and oxidative degradation of the aminohydroxypropoxy side chain [].
Q10: What are the major metabolites of nipradilol and their pharmacological activity?
A10: Primary metabolites include denitronipradilol, 4-hydroxynipradilol, 5-hydroxynipradilol, and their respective glucuronide conjugates. Denitronipradilol, lacking the nitroxy group, exhibits weaker β-blocking activity compared to nipradilol [, ].
Q11: What are the key in vitro models used to study the pharmacological actions of nipradilol?
A11: Isolated tissue preparations, particularly vascular smooth muscle from various sources like the aorta, rabbit portal vein, and ciliary arteries, are commonly used to evaluate nipradilol's vasorelaxant properties and its effects on adrenergic receptors [, , , ].
Q12: Has nipradilol demonstrated neuroprotective effects in any experimental models?
A12: Research suggests potential neuroprotective effects of nipradilol in various models. For example, it was shown to protect cultured retinal ganglion cells from cell death induced by glutamate and axotomy, possibly through its nitric oxide donating properties [, ].
Q13: What animal models are used to study the ocular hypotensive effects of nipradilol?
A13: Rabbits are a common animal model for studying the ocular hypotensive effects of nipradilol. Studies have investigated its effects on intraocular pressure, aqueous humor dynamics, and optic nerve head circulation in these models [, , ].
Q14: What is the primary route of administration for nipradilol?
A14: Nipradilol is primarily administered topically as an ophthalmic solution for the treatment of glaucoma. This route of administration allows for direct delivery to the eye, maximizing its local effects and minimizing systemic side effects [, ].
Q15: How does nipradilol reach the posterior segment of the eye following topical application?
A15: Evidence suggests that following topical application, nipradilol reaches the posterior segment of the eye primarily through diffusion from posterior periocular tissues across the sclera. This route enables nipradilol to exert its effects on structures like the retina and optic nerve head [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。